molecular formula C21H26N2O3 B5006369 1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5006369
M. Wt: 354.4 g/mol
InChI Key: JXJXJRLZCDNGCA-UHFFFAOYSA-N
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Description

1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxyphenylmethyl group and a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with piperazine to form the intermediate compound, which is then reacted with 4-bromoacetophenone under appropriate conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Bromophenyl)piperazin-1-yl]ethanone
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethanone
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone

Uniqueness

1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the 3,5-dimethoxyphenylmethyl group, which can impart distinct pharmacological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets or alter its metabolic stability .

Properties

IUPAC Name

1-[4-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16(24)18-4-6-19(7-5-18)23-10-8-22(9-11-23)15-17-12-20(25-2)14-21(13-17)26-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJXJRLZCDNGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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